3-(Dimethylamino)cyclohexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-4-3-5-8(10)6-7/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYBPWSWSPMKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodological Development
Retrosynthetic Analysis for the 3-(Dimethylamino)cyclohexan-1-ol Framework
Retrosynthetic analysis provides a logical roadmap for the disassembly of the target molecule, this compound, into simpler, readily available starting materials. A primary disconnection strategy involves cleaving the carbon-nitrogen bond, which suggests a synthetic pathway beginning with the amination of a cyclohexanol (B46403) derivative. This approach leads to the formation of a 3-aminocyclohexan-1-ol intermediate, which can then be subjected to dimethylation to yield the final product.
Alternatively, a disconnection at the carbon-oxygen bond of the alcohol functionality points towards the reduction of a corresponding ketone, 3-(dimethylamino)cyclohexanone. This ketone intermediate can be synthesized from precursors such as 3-aminocyclohexanone (B126829) or through the conjugate addition of dimethylamine (B145610) to cyclohexenone. wikipedia.org
A more convergent retrosynthetic approach involves the construction of the cyclohexane (B81311) ring itself. A powerful strategy for assembling the core cyclic framework with inherent stereocontrol is the Diels-Alder reaction, which involves the cycloaddition of a suitable diene and a dienophile containing the necessary amino and hydroxyl functionalities or their precursors. youtube.com
Enantioselective and Diastereoselective Synthetic Routes
The presence of two stereocenters in this compound, at positions C1 and C3, gives rise to four possible stereoisomers. As the biological properties of these stereoisomers can vary significantly, the development of synthetic routes that provide precise control over their formation is of paramount importance.
Catalytic Asymmetric Approaches to Amino Alcohol Stereoisomers
Catalytic asymmetric synthesis has emerged as a highly efficient method for producing enantiomerically enriched amino alcohols. nih.govnih.gov A prominent strategy involves the asymmetric hydrogenation or transfer hydrogenation of 3-(dimethylamino)cyclohex-2-en-1-one. Chiral ruthenium or rhodium catalysts, functionalized with ligands like BINAP, can effectively catalyze the stereoselective reduction of the ketone, thereby establishing the desired stereochemistry at the hydroxyl-bearing carbon. Subsequent reduction of the enamine or a related precursor can then install the amino group with specific stereocontrol.
Another approach is the asymmetric aminohydroxylation of cyclohexene (B86901) derivatives. While less direct for this specific target, the principles of using chiral osmium catalysts in the presence of a nitrogen source can be adapted to introduce both the amino and hydroxyl groups in a stereocontrolled fashion.
Chiral Auxiliary-Mediated Syntheses of Cyclohexane Derivatives
Chiral auxiliaries provide a robust, albeit often less atom-economical, method for controlling stereochemistry during a synthesis. wikipedia.org A common approach involves the temporary attachment of a chiral auxiliary, such as a chiral oxazolidinone, to a cyclohexene precursor. wikipedia.org This auxiliary then directs the stereoselective addition of a nucleophile, like an amine, to the double bond. Subsequent removal of the auxiliary reveals the enantiomerically enriched aminocyclohexane derivative, which can be further converted to the target compound. For instance, (S,S)-cyclohexane-1,2-diol has been used as a chiral auxiliary in the diastereoselective alkylation of acetoacetates. nih.gov
Alternatively, a chiral auxiliary can direct the diastereoselective reduction of a ketone. For example, a chiral alcohol can be used to form a chiral acetal (B89532) with 3-(dimethylamino)cyclohexanone. The steric bulk of the auxiliary would then guide the hydride attack to one face of the carbonyl group, resulting in a diastereomerically enriched product.
Biocatalytic Transformations for Stereocontrol in Aminocyclohexanols
Biocatalysis offers an environmentally friendly and highly selective approach to stereocontrol. Enzymes such as lipases, proteases, and alcohol dehydrogenases can be utilized for the resolution of racemic mixtures of this compound or its precursors. For example, a lipase (B570770) could be employed to selectively acylate one enantiomer of a racemic 3-aminocyclohexanol (B121133) derivative, enabling the separation of the acylated and unreacted enantiomers.
Furthermore, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of 3-(dimethylamino)cyclohexanone to a specific stereoisomer of the corresponding alcohol. By selecting an appropriate ADH and a suitable cofactor regeneration system, high enantiomeric excesses of the desired alcohol can be achieved. Artificial cascade biocatalysis, combining an epoxide hydrolase, an alcohol dehydrogenase, and a reductive aminase or an amine dehydrogenase, has been used to access all four stereoisomers of 2-aminocyclohexanol (B3021766) with high yields and excellent stereoselectivity. cjcatal.com Similarly, a one-pot synthesis combining a keto reductase and an amine transaminase has been developed for 4-aminocyclohexanol isomers. d-nb.inforesearchgate.net
Regioselective Functionalization Methodologies for Cyclohexane Ring Systems
Achieving regioselectivity in the functionalization of cyclohexane rings is crucial for the synthesis of specifically substituted derivatives like this compound. The use of directing groups is a common strategy. For instance, a pre-existing hydroxyl group on the cyclohexane ring can direct incoming reagents to specific positions through hydrogen bonding or by forming a bulky protecting group that sterically hinders other sites.
Ring-opening reactions of epoxides also provide a powerful method for regioselective functionalization. Cyclohexene oxide can be regioselectively opened by dimethylamine at the C3 position to yield a trans-3-(dimethylamino)cyclohexan-1-ol. The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. Furthermore, catalyst-controlled C–H functionalization has been demonstrated to desymmetrize unactivated cyclohexane derivatives in a highly site- and stereoselective manner. researchgate.netresearchgate.net
Development of Novel Synthetic Pathways to Substituted Aminocyclohexanol Scaffolds
The quest for more efficient and versatile synthetic routes to substituted aminocyclohexanol scaffolds is an active area of research. One promising avenue is the application of C-H activation/functionalization reactions. researchgate.net This approach aims to directly convert C-H bonds into C-N or C-O bonds, thereby eliminating the need for pre-functionalized starting materials and shortening synthetic sequences.
Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, also hold significant potential. nih.gov A hypothetical multicomponent reaction for the synthesis of a this compound derivative could involve the one-pot reaction of a cyclohexanone (B45756), dimethylamine, and a reducing agent to generate the target scaffold with high efficiency. The development of such novel pathways is crucial for expanding the accessibility and diversity of aminocyclohexanol-based compounds for various applications.
Analysis of Synthetic Efficiency and Green Chemistry Principles in Aminocyclohexanol Production
The evaluation of a synthetic route's efficiency and environmental impact has become a critical aspect of modern chemical process development. Green chemistry principles are increasingly applied to the production of aminocyclohexanols, including this compound, to minimize waste, reduce energy consumption, and eliminate hazardous substances. ijirt.org The effectiveness of these efforts is quantified using various metrics that assess different aspects of a chemical process.
Key Green Chemistry Metrics
Several key metrics are employed to evaluate the "greenness" of a synthetic pathway:
Atom Economy (AE): Introduced by Barry Trost, this metric calculates the theoretical efficiency of a reaction by measuring the proportion of reactant atoms incorporated into the desired product. numberanalytics.comrsc.org It provides a fundamental measure of how efficiently raw materials are converted into the target molecule, independent of reaction yield. primescholars.comjocpr.com
Reaction Mass Efficiency (RME): This metric relates the mass of the final product to the total mass of reactants used in the reaction. It provides a more practical measure of efficiency than atom economy by factoring in the chemical yield and stoichiometric excesses of reagents.
Application to this compound Synthesis
While detailed process data for the industrial-scale synthesis of this compound is not extensively published, an analysis can be performed based on established synthetic routes for aminocyclohexanols. A primary and highly efficient potential route is the catalytic hydrogenation of 3-(dimethylamino)phenol.
Route 1: Catalytic Hydrogenation of 3-(Dimethylamino)phenol
This method involves the direct hydrogenation of the aromatic ring of 3-(dimethylamino)phenol using a metal catalyst, such as rhodium or ruthenium, under hydrogen pressure.
The reaction is: C₈H₁₁NO + 3 H₂ → C₈H₁₇NO
This type of reaction is highly desirable from a green chemistry perspective. Addition reactions, like hydrogenations, are inherently atom-economical. jocpr.com
Table 1: Theoretical Atom Economy for the Hydrogenation of 3-(Dimethylamino)phenol
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Mass Input (g) | Product | Molecular Formula | Molar Mass ( g/mol ) | Atom Economy (%) |
| 3-(Dimethylamino)phenol | C₈H₁₁NO | 137.18 | 137.18 | This compound | C₈H₁₇NO | 143.23 | 100% |
| Hydrogen | H₂ | 2.02 | 6.06 | ||||
| Total Reactants | 143.24 |
Note: In this ideal calculation, the mass of the product is equal to the sum of the masses of the reactants that are incorporated, resulting in 100% atom economy. The catalyst is not consumed and is excluded from the calculation.
Route 2: Reduction of a β-Enaminoketone Intermediate
An alternative strategy involves the synthesis and subsequent reduction of a β-enaminoketone. nih.gov A plausible route to this compound could start from 1,3-cyclohexanedione (B196179).
Step 1: Condensation of 1,3-cyclohexanedione with dimethylamine to form a β-enaminoketone. This step typically involves the removal of one molecule of water.
Step 2: Reduction of the enaminoketone using a reducing agent like sodium in isopropyl alcohol to yield this compound. nih.gov
This multi-step synthesis is inherently less atom-economical than direct hydrogenation due to the elimination of water in the first step and the use of stoichiometric reducing agents and quenching agents in the second.
Table 2: Comparative Analysis of Synthetic Routes and Green Metrics
| Metric | Route 1: Catalytic Hydrogenation | Route 2: β-Enaminoketone Reduction | Commentary |
| Atom Economy (AE) | 100% (Theoretical) | < 100% | Route 1 is a simple addition reaction. Route 2 is a multi-step process involving condensation (loss of H₂O) and reduction with stoichiometric reagents, which generates by-products. |
| Number of Steps | 1 | 2 or more | Single-step processes are generally preferred as they reduce waste, energy, and labor costs. |
| Reagents | Catalytic (e.g., Ru/C, Pd/C) | Stoichiometric (e.g., Na, i-PrOH) | Catalytic processes are superior from a green perspective as they minimize waste. Stoichiometric reagents are consumed and contribute directly to the E-Factor and PMI. ijirt.org |
| Solvents | Typically alcohols, water | Toluene for condensation; THF/i-PrOH for reduction | Solvent choice impacts the environmental profile. Green solvents or solvent-free conditions are ideal but not always practical. The large volumes used in reactions and purification are the main contributors to PMI. nih.gov |
| Hypothetical PMI | 50 - 150 | 150 - 400+ | The PMI for Route 1 would likely be lower due to fewer steps and higher atom economy. Route 2 requires more reagents and likely more complex purification, increasing the total mass of materials used per kg of product. |
Advanced Methodological Developments
To further align aminocyclohexanol production with green chemistry principles, research is exploring advanced methodologies:
Biocatalysis: The use of enzymes, such as keto reductases (KREDs) and amine transaminases (ATAs), offers a highly selective and environmentally friendly alternative. researchgate.netd-nb.info These enzymatic or chemo-enzymatic cascades can be performed in aqueous media under mild conditions, potentially starting from renewable feedstocks. d-nb.info While developed for isomers like 4-aminocyclohexanol, this approach provides a blueprint for the future green synthesis of other aminocyclohexanols.
Stereochemical Elucidation and Conformational Analysis
Isomeric Forms of 3-(Dimethylamino)cyclohexan-1-ol: cis/trans and Enantiomeric Relationships
Due to the presence of two stereocenters at the C1 and C3 positions of the cyclohexane (B81311) ring, this compound can exist as multiple stereoisomers. The relative orientation of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups gives rise to cis and trans diastereomers.
cis-isomer: In the cis-isomer, both the hydroxyl and dimethylamino groups are on the same side of the cyclohexane ring (both pointing up or both pointing down). The cis-isomer is achiral as it possesses a plane of symmetry. Therefore, it is a meso compound and does not have an enantiomer.
trans-isomer: In the trans-isomer, the hydroxyl and dimethylamino groups are on opposite sides of the ring (one pointing up and one pointing down). The trans-isomer is chiral and exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (1R,3S)-3-(dimethylamino)cyclohexan-1-ol and (1S,3R)-3-(dimethylamino)cyclohexan-1-ol.
The relationship between the cis-isomer and either of the trans-enantiomers is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by techniques such as chromatography.
| Isomer Type | Chirality | Number of Stereoisomers | Relationship |
| cis | Achiral (meso) | 1 | Diastereomer of the trans-isomers |
| trans | Chiral | 2 (a pair of enantiomers) | Enantiomers of each other; Diastereomers of the cis-isomer |
Advanced Spectroscopic Techniques for Stereoisomer Differentiation and Absolute Configuration Determination
Distinguishing between the various stereoisomers of this compound and determining the absolute configuration of the chiral trans-isomers requires the application of sophisticated spectroscopic methods.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for differentiating between the cis and trans isomers based on the chemical shifts and coupling constants of the nuclei. The spatial orientation of the substituents influences the magnetic environment of the neighboring protons and carbons, leading to distinct spectral patterns.
For instance, in the chair conformation, axial and equatorial protons have different chemical shifts. The width of the signal for the proton attached to the carbon bearing the hydroxyl group (H1) can provide clues about its orientation. An axial proton typically exhibits large axial-axial couplings, resulting in a broad signal, while an equatorial proton shows smaller couplings and a narrower signal.
Dynamic NMR spectroscopy can be employed to study the ring-flipping process in these cyclohexane derivatives. By varying the temperature, the rate of interconversion between the two chair conformations can be monitored, providing information on the energy barriers of this dynamic process.
Chiroptical techniques are essential for determining the absolute configuration of the enantiomeric trans-isomers. These methods measure the differential interaction of chiral molecules with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD) is a particularly powerful technique for assigning the absolute configuration of chiral molecules in solution. nih.govresearchgate.net It measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. The experimental VCD spectrum is then compared with the theoretically calculated spectrum for a known enantiomer (e.g., the (1R,3S)-isomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This method has been successfully applied to a wide range of chiral molecules, including complex natural products and pharmaceuticals. americanlaboratory.com
Electronic Circular Dichroism (ECD) , which measures the differential absorption of circularly polarized UV-Vis light, can also be used if the molecule contains a suitable chromophore. The hydroxyl and dimethylamino groups themselves are not strong chromophores, but their presence can influence the electronic transitions of the cyclohexane ring.
Conformational Preferences and Dynamics of the Cyclohexane Ring System
The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. For each isomer, two chair conformations are possible through a process called ring flipping.
For monosubstituted cyclohexanes, the substituent generally prefers to occupy the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions. pressbooks.pub In disubstituted cyclohexanes like this compound, the conformational equilibrium depends on the relative steric bulk of the two substituents and the potential for intramolecular interactions.
trans-isomer: In the trans-isomer, one chair conformation will have both the hydroxyl and dimethylamino groups in equatorial positions (diequatorial), while the other will have both in axial positions (diaxial). Due to the larger steric strain associated with axial substituents, the diequatorial conformation is expected to be significantly more stable.
cis-isomer: In the cis-isomer, both chair conformations will have one substituent in an axial position and the other in an equatorial position. The preferred conformation will be the one where the bulkier of the two groups (the dimethylamino group) occupies the equatorial position to minimize 1,3-diaxial interactions.
The relative stability of these conformers can be quantified by the difference in Gibbs free energy (ΔG°), which can be determined experimentally using NMR spectroscopy or through computational modeling.
Investigation of Intramolecular Interactions and their Influence on Stereochemistry and Conformation
Intramolecular interactions, particularly hydrogen bonding, can play a significant role in determining the preferred conformation of this compound. An intramolecular hydrogen bond can form between the hydrogen atom of the hydroxyl group (the donor) and the nitrogen atom of the dimethylamino group (the acceptor).
The formation of such a hydrogen bond requires the two groups to be in close proximity. This is most likely to occur in the diaxial conformation of the cis-isomer, where the distance between the axial -OH and axial -N(CH₃)₂ groups is favorable for interaction. This intramolecular hydrogen bond would stabilize the diaxial conformation, potentially making it more populated than would be expected based solely on steric considerations. Studies on related amino alcohols have shown that intramolecular hydrogen bonds can be quite strong and significantly influence conformational preferences. rsc.orgustc.edu.cnnih.gov
The presence and strength of an intramolecular hydrogen bond can be investigated using infrared (IR) spectroscopy by observing the O-H stretching frequency. A bonded O-H group will show a broader and lower frequency absorption band compared to a free O-H group. The solvent can also have a profound effect; non-polar solvents tend to favor conformations with intramolecular hydrogen bonds, while polar, hydrogen-bonding solvents can disrupt these internal interactions by forming intermolecular hydrogen bonds with the solute.
Chemical Reactivity, Functional Group Interconversions, and Derivative Synthesis
Reactivity of the Secondary Alcohol Functionality
The hydroxyl group on the cyclohexane (B81311) ring is a versatile handle for numerous chemical modifications, including oxidation, esterification, and etherification.
The secondary alcohol of 3-(Dimethylamino)cyclohexan-1-ol can be oxidized to the corresponding ketone, 3-(dimethylamino)cyclohexan-1-one. nih.gov This transformation is a fundamental reaction in organic synthesis. The industrial production of cyclohexanol (B46403) and cyclohexanone (B45756), known as KA-oil, from cyclohexane is a major process, though it often requires harsh conditions. nih.govmdpi.com For laboratory-scale synthesis, a variety of reagents can be employed under milder conditions.
The oxidation of cyclohexane and its derivatives can proceed through radical mechanisms. mdpi.com For instance, a metal catalyst can promote the formation of a hydroxyl radical from an oxidant like hydrogen peroxide. This radical then abstracts a hydrogen atom from the cyclohexane ring, leading to a cyclohexyl radical. Subsequent reaction with oxygen and further steps yield the oxidized products. mdpi.com The presence of the amino group may influence the reaction's regioselectivity and rate, although specific mechanistic studies on this compound are not extensively detailed in the literature. The oxidation primarily yields cyclohexanone and cyclohexanol. mdpi.com
Table 1: Oxidation of this compound
| Starting Material | Typical Oxidizing Agent | Product |
|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 3-(Dimethylamino)cyclohexan-1-one nih.gov |
Esterification of this compound can be achieved through various standard methods, such as reaction with acyl chlorides or carboxylic anhydrides. A particularly relevant mechanistic study investigated the esterification of related 1,3-dimethylamino alcohols with N-acetylimidazole. The study found that the reaction proceeds via an initial, rate-determining step involving intramolecular general base catalysis. rsc.org The proximate tertiary amine group facilitates the formation of a cyclic tetrahedral intermediate, significantly influencing the reaction rate. rsc.org This reaction pathway highlights the cooperative effect of the two functional groups within the molecule. These reactions typically have substantial negative entropies of activation, which is characteristic of bimolecular reactions with highly ordered transition states. rsc.org
Etherification, the conversion of the alcohol to an ether, can also be performed to generate another class of derivatives. Standard procedures like the Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, would be applicable.
Table 2: Example of Esterification Reaction
| Reactant 1 | Reactant 2 | Key Mechanistic Feature | Product |
|---|---|---|---|
| 3-(Amino)cyclohexan-1-ol derivative | N-acetylimidazole | Intramolecular general base catalysis by the amine rsc.org | Corresponding Acetate Ester |
The stereochemistry of the cyclohexyl ring, with its potential for cis and trans isomers, adds a layer of complexity and opportunity in the synthesis of derivatives. Transformations involving the hydroxyl group can be influenced by the existing stereochemistry or can be designed to produce a specific stereoisomer.
In related systems, the addition of organometallic reagents (e.g., Grignard reagents) to the precursor ketone, 3-(amino)cyclohexanone, can lead to the formation of diastereomeric alcohol products. researchgate.net The ratio of these isomers is often dependent on the reaction conditions and the nature of the substituent on the amine. For example, the addition of methylmagnesium chloride to 3-N,N-dibenzylaminocyclohexanone resulted in an 80:20 mixture of the trans and cis alcohol products, respectively. researchgate.net Furthermore, the stereochemistry of these aminocyclohexanol derivatives dictates their conformational behavior, with some isomers showing an unusual preference for an axial orientation of the amino group. researchgate.net The ability to control the trans to cis isomer ratio is crucial in the synthesis of pharmacologically active molecules, and methods have been developed, such as the use of specific additives in Grignard reactions, to influence this outcome. google.com
Reactivity of the Tertiary Amine Functionality
The dimethylamino group is a nucleophilic and basic center, offering a different set of reactive possibilities compared to the alcohol functionality.
The tertiary amine in this compound can undergo N-alkylation to form a quaternary ammonium (B1175870) salt. This quaternization is typically achieved by reacting the amine with an alkylating agent. google.com Common reagents for this purpose include alkyl halides (e.g., methyl iodide, dodecyl iodide) and dialkyl sulfates (e.g., dimethyl sulfate). google.comresearchgate.net
The process is often an exothermic reaction. google.com For instance, quaternization can be carried out without a solvent, where the alkylating agent is added directly to the molten tertiary amine. google.com The reaction temperature is controlled to remain above the melting point of the resulting quaternary ammonium product. google.com The degree of quaternization can be controlled by adjusting the molar ratio of the alkylating agent to the amine. researchgate.net This modification transforms the neutral tertiary amine into a permanently charged cationic group, which can dramatically alter the physical and chemical properties of the molecule.
Table 3: Quaternization of the Tertiary Amine
| Starting Material | Typical Quaternizing Agent | Product |
|---|---|---|
| This compound | Dimethyl sulfate (B86663) (DMS) google.com | 3-(Trimethylammonio)cyclohexan-1-ol methyl sulfate |
| This compound | Bromohexane researchgate.net | 3-(Hexyldimethylammonio)cyclohexan-1-ol bromide |
The dimethylamino group can act as a directing group, influencing the reactivity at other positions on the cyclohexane ring. This is a key concept in synthesis, allowing for enhanced control over regioselectivity and stereoselectivity.
One of the most notable examples of this is intramolecular catalysis, as seen in the esterification reactions mentioned previously. rsc.org Here, the amine group is not transformed but plays a crucial role in the mechanism of a reaction occurring at the alcohol center.
In other contexts, the amine can direct metallation to an adjacent carbon, creating a nucleophilic center that can then react with an electrophile. More commonly, the amine's steric and electronic properties can direct the stereochemical outcome of reactions on the ring. For instance, in the Grignard reaction of 2-[(dimethylamino)methyl]cyclohexanone, the presence of the aminomethyl group is critical in determining the cis/trans ratio of the resulting tertiary alcohol. google.comgoogle.com This directing effect is fundamental in synthesizing specific isomers of complex molecules.
Studies on Cyclohexane Ring Modification and Rearrangement Reactions
The reactivity of the this compound scaffold is significantly influenced by the stereochemical relationship between the hydroxyl and dimethylamino groups (cis or trans). This arrangement governs the conformational preferences of the molecule, which in turn dictates the feasibility and outcome of reactions that modify the carbocyclic framework. Key transformations studied in related systems, and applicable here, include ring expansions and contractions that yield novel cyclic structures.
Ring Expansion Reactions: A notable method for expanding a cycloalkane ring is the Tiffeneau-Demjanov rearrangement. This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org To apply this to this compound, a multi-step conversion to the necessary precursor, 1-(aminomethyl)-3-(dimethylamino)cyclohexan-1-ol, would be required. The subsequent reaction with nitrous acid generates a diazonium ion, which decomposes to liberate nitrogen gas and form a primary carbocation. A 1,2-alkyl shift, driven by the formation of a more stable oxonium ion, results in the expansion of the six-membered ring to a seven-membered cycloheptanone (B156872) derivative. numberanalytics.comslideshare.net The stereoelectronics of this rearrangement are critical, requiring an anti-periplanar alignment of the migrating bond and the departing nitrogen group. stackexchange.com
Ring Contraction Reactions: Conversely, ring contractions can be induced under specific conditions to form five-membered rings. chemistrysteps.com One potential pathway involves the conversion of the alcohol to a suitable leaving group, followed by its departure to generate a secondary carbocation at the C-1 position. A subsequent 1,2-alkyl shift could then lead to a thermodynamically stable five-membered ring. youtube.com
An alternative and well-established method for ring contraction is the Favorskii rearrangement. This pathway requires the initial oxidation of the alcohol in this compound to the corresponding ketone, 3-(dimethylamino)cyclohexan-1-one. Halogenation at the α-carbon (C-2) would yield an α-haloketone, the key substrate for the rearrangement. Treatment with a base, such as sodium hydroxide, would then induce the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is subsequently opened by the nucleophilic base to yield a cyclopentanecarboxylic acid derivative. chemistrysteps.com
The table below summarizes these potential rearrangement reactions.
| Rearrangement Type | Required Precursor from this compound | Key Reagents | Resulting Ring Structure | Reaction Principle |
|---|---|---|---|---|
| Tiffeneau-Demjanov Expansion | 1-(Aminomethyl)-3-(dimethylamino)cyclohexan-1-ol | Nitrous Acid (HNO₂) | 4-(Dimethylamino)cycloheptan-1-one | Carbocation-mediated 1,2-alkyl shift with ring expansion. wikipedia.orglibretexts.org |
| Favorskii Contraction | 2-Halo-3-(dimethylamino)cyclohexan-1-one | Base (e.g., NaOH) | 3-(Dimethylamino)cyclopentane-1-carboxylic acid | Base-induced formation and opening of a cyclopropanone intermediate. chemistrysteps.com |
Synthesis of Advanced Derivatives for Specific Research Applications and Scaffold Diversification
The functional groups of this compound serve as versatile handles for synthesizing a diverse range of derivatives. Such modifications are fundamental in fields like medicinal chemistry, where altering a scaffold's properties can lead to compounds with tailored biological activities. 1,3-amino alcohols are recognized as important structural motifs in many potent drugs and are valuable chiral building blocks. nih.govresearchgate.nettemple.edu
Modifications at the Hydroxyl Group:
Esterification: The secondary alcohol can be readily converted to esters through reaction with acyl chlorides or anhydrides in the presence of a base. This transformation allows for the introduction of a wide array of acyl groups, modifying the compound's lipophilicity and metabolic stability.
Etherification: Formation of ethers can be achieved via Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide. This adds steric bulk and alters hydrogen bonding capabilities.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(dimethylamino)cyclohexan-1-one, using standard oxidizing agents. This ketone is a highly valuable intermediate, opening pathways to a multitude of tertiary alcohols through the addition of organometallic reagents (e.g., Grignard or organolithium reagents).
Modifications at the Dimethylamino Group:
Quaternization: As a tertiary amine, the dimethylamino group can be alkylated with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This introduces a permanent positive charge, significantly increasing polarity and water solubility.
N-Oxide Formation: Oxidation of the tertiary amine with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide. This transformation is often used in drug design to modulate a compound's pharmacokinetic profile.
These fundamental reactions enable extensive scaffold diversification. For instance, creating a library of analogs for structure-activity relationship (SAR) studies could involve oxidizing the alcohol to the ketone and then reacting it with a panel of different Grignard reagents to explore the effect of various substituents at the C-1 position. This approach is analogous to synthetic strategies used to produce complex pharmaceutical agents where an aminocyclohexanol core is systematically modified. beilstein-journals.org
The following table outlines the primary pathways for derivative synthesis from the parent compound.
| Functional Group | Reaction Type | Typical Reagents | Resulting Derivative Class | Purpose of Diversification |
|---|---|---|---|---|
| Hydroxyl (-OH) | Esterification | Acyl Halide, Anhydride | Esters | Modify lipophilicity, create prodrugs. |
| Hydroxyl (-OH) | Etherification | NaH, Alkyl Halide | Ethers | Alter steric profile and hydrogen bonding. |
| Hydroxyl (-OH) | Oxidation | PCC, DMP | Ketone | Key intermediate for further C-C bond formation. |
| Dimethylamino (-NMe₂) | Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Introduce permanent charge, increase polarity. |
| Dimethylamino (-NMe₂) | N-Oxidation | H₂O₂, m-CPBA | N-Oxide | Modulate polarity and metabolic profile. |
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Insights
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-(dimethylamino)cyclohexan-1-ol. researchgate.net Techniques such as COSY, HSQC, and HMBC are instrumental in mapping the connectivity of atoms within the molecule.
Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the cyclohexyl ring. sdsu.edu For instance, the proton on the carbon bearing the hydroxyl group (C1-H) would show a correlation to the protons on the adjacent C2 and C6 carbons.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum. For this compound, HSQC would link the C1-H proton to the C1 carbon, the C3-H proton to the C3 carbon, and the methyl protons of the dimethylamino group to the corresponding methyl carbons.
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This technique is particularly powerful for piecing together the molecular skeleton. For example, an HMBC experiment could show correlations between the methyl protons of the dimethylamino group and the C3 carbon of the cyclohexyl ring, confirming the attachment point of the amino group.
These 2D NMR techniques were instrumental in the structural elucidation of derivatives of aminocyclohexanols, such as cis- and trans-3-aminocyclohexanols, where COSY, HSQC, and NOESY spectra were used to establish the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. mdpi.com
Table 1: Exemplary 2D NMR Correlations for this compound
| NMR Experiment | Correlated Nuclei | Type of Information | Example Correlation |
| COSY | ¹H - ¹H | J-coupling between adjacent protons | C1-H ↔ C2-H and C6-H |
| HSQC | ¹H - ¹³C (one bond) | Direct C-H connectivity | N(CH ₃)₂ ↔ N(C H₃)₂ |
| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity across several bonds | N(CH ₃)₂ ↔ C 3 |
Chiroptical Spectroscopy for Elucidating Absolute Configuration and Conformational Analysis in Solution
Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is a powerful method for determining the absolute configuration of chiral molecules in solution. wikipedia.orgmdpi.comnih.gov Since this compound possesses chiral centers, its enantiomers will interact differently with circularly polarized light.
The determination of the absolute configuration of a chiral molecule from its experimental VCD spectrum is achieved by comparing it with the VCD spectrum predicted by quantum-mechanical calculations for a known configuration. nih.gov This methodology has been successfully applied to determine the absolute configurations of various natural products and other chiral molecules. nih.gov
The CD spectra of metal complexes of chiral amino alcohols have been studied to establish the absolute configuration of the ligands. acs.orgpublish.csiro.auoup.com For instance, the formation of copper(II) complexes with β-amino alcohols can induce a CD spectrum from which the absolute stereochemistry of the amino alcohol can be deduced. acs.org Similarly, cobalt(III) complexes with various amino alcohols have been synthesized and their CD spectra analyzed to understand the relationship between the stereochemistry of the ligand and the observed Cotton effects. publish.csiro.auoup.com The conformational preferences of the chelate rings formed by the amino alcohol and the metal ion play a crucial role in determining the sign and magnitude of the CD bands. oup.com
VCD, which measures the differential absorption of left and right circularly polarized infrared radiation, provides detailed information about the stereochemistry of a molecule. nih.gov By comparing the experimental VCD spectrum with that calculated using density functional theory (DFT), the absolute configuration can be unambiguously assigned. nih.gov This technique has been used to determine the absolute configuration of a wide range of chiral molecules, including complex natural products. nih.govscilit.com
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives and Co-crystals
For example, the X-ray crystal structure of a β-enaminoketone precursor to a 3-aminocyclohexanol (B121133) derivative was used to corroborate its stereochemistry. mdpi.com The solid-state conformation revealed by X-ray diffraction can help rationalize the stereochemical outcome of subsequent reactions. mdpi.com The crystal structures of various bipyrazole derivatives have also been determined, showcasing the utility of this technique in unambiguously confirming molecular structures. mdpi.com
Mass Spectrometry Techniques for Investigating Reaction Pathways and Identifying Intermediates
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org In the context of this compound, MS can be used to identify reaction intermediates and to elucidate reaction mechanisms.
The fragmentation of cyclic alcohols in a mass spectrometer often involves the loss of a hydrogen atom (M-1) and the loss of a water molecule (M-18). whitman.edu A complex ring cleavage can also lead to characteristic fragments, such as a peak at m/z 57. whitman.edu Aliphatic amines typically undergo a characteristic α-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. libretexts.orgwhitman.edu For this compound, this could involve cleavage of the C2-C3 or C3-C4 bonds. The fragmentation of aminoalcohol-diterpenoid alkaloids has been systematically studied, revealing that the dissociation of functional groups from the molecular skeleton is a primary fragmentation pathway. nih.gov
By employing techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), it is possible to fragment ions in a controlled manner and to map out their dissociation pathways. This information can be invaluable for identifying unknown compounds in a complex mixture or for confirming the structure of a reaction product.
Table 2: Potential Mass Spectrometry Fragmentation Pathways for this compound
| Fragmentation Pathway | Neutral Loss | Resulting Ion |
| Loss of water | H₂O | [M - 18]⁺ |
| Alpha-cleavage (amine) | Alkyl radical | Resonance-stabilized nitrogen-containing cation |
| Ring cleavage | Various small molecules | Characteristic fragment ions |
Spectroscopic Probing of Intermolecular Interactions and Hydrogen Bonding Networks
Intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the physical and chemical properties of this compound. Infrared (IR) spectroscopy is a primary tool for investigating hydrogen bonding. dtu.dk
The O-H stretching vibration of the hydroxyl group in an alcohol is particularly sensitive to its environment. libretexts.org In a dilute solution in a non-polar solvent, a sharp absorption band is typically observed around 3600 cm⁻¹, corresponding to a "free" or non-hydrogen-bonded hydroxyl group. libretexts.org In the pure liquid or in a concentrated solution, where intermolecular hydrogen bonding is significant, this band broadens and shifts to a lower frequency (typically 3300-3400 cm⁻¹). libretexts.org The presence of both a sharp and a broad O-H band in the IR spectrum can indicate the coexistence of both free and hydrogen-bonded species. youtube.com
In this compound, both intermolecular hydrogen bonding (between the hydroxyl group of one molecule and the nitrogen or oxygen atom of another) and intramolecular hydrogen bonding (between the hydroxyl group and the dimethylamino group within the same molecule) are possible, depending on the stereochemistry (cis/trans) and the conformation of the cyclohexane ring.
Two-dimensional IR (2D IR) spectroscopy is an advanced technique that can provide dynamic information about hydrogen bond formation and dissociation on a picosecond timescale. nih.gov While not specifically applied to this compound in the provided results, this technique has been used to study hydrogen bond exchange in other systems. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Conformational Energy Landscapes and Stereoisomer Stability
The conformational flexibility of the cyclohexane (B81311) ring, combined with the presence of two stereogenic centers in 3-(Dimethylamino)cyclohexan-1-ol, gives rise to a complex potential energy surface with multiple stereoisomers and conformers. Quantum chemical calculations are essential for mapping these energy landscapes and predicting the relative stabilities of different forms.
Substituents on a cyclohexane ring can adopt either an axial or equatorial position, with the equatorial position generally being more stable for bulky groups to minimize steric hindrance. libretexts.org For this compound, both the hydroxyl and dimethylamino groups can be in either orientation, leading to cis and trans diastereomers, each with chair conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects. For instance, in monosubstituted cyclohexanes, the equatorial conformer is typically favored. youtube.com In disubstituted cyclohexanes, the conformational preference depends on the interplay of interactions between the two substituent groups. libretexts.org
Computational studies on related molecules, such as 1,3-cyclohexanedione (B196179), have shown that the energy barrier for chair-chair interconversion can be quantified using methods like the M06-2x functional. researchgate.net A similar approach for this compound would involve mapping the potential energy surface by systematically rotating the substituent groups and the ring, followed by geometry optimization and energy calculation for each conformation. This would reveal the global minimum energy structure and the energy barriers between different conformers.
A study on C2H7NO isomers highlighted that 1-aminoethanol (B1580991) is the most stable structure among its isomers. nih.govresearchgate.net This suggests that intramolecular hydrogen bonding between the amino and hydroxyl groups in certain conformations of this compound could play a significant role in stabilizing those particular arrangements.
Table 1: Hypothetical Relative Energies of this compound Conformers
This table illustrates the expected relative stabilities of the four possible chair conformations of this compound based on general principles of conformational analysis. The diequatorial conformer is predicted to be the most stable due to minimal steric strain.
| Stereoisomer | Conformer | OH Position | N(CH₃)₂ Position | Predicted Relative Energy (kcal/mol) |
| trans | Chair 1 | Equatorial | Equatorial | 0.00 |
| trans | Chair 2 | Axial | Axial | > 4.0 |
| cis | Chair 1 | Equatorial | Axial | ~1.5 - 2.5 |
| cis | Chair 2 | Axial | Equatorial | ~1.0 - 2.0 |
Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, ECD) for Structural Assignment
Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.
NMR Spectroscopy: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of alcohols and diols. researchgate.netdntb.gov.ua For this compound, calculating the NMR spectra for each of the possible stereoisomers and their low-energy conformers would allow for a direct comparison with experimental data. The chemical shifts of the protons and carbons attached to or near the stereocenters would be particularly sensitive to the stereochemistry. A multistandard approach, where calculated chemical shifts are calibrated against known standards, can improve the accuracy of the predictions. acs.org The effect of solvent on chemical shifts can also be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a crucial technique for determining the absolute configuration of chiral molecules. nih.gov Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. researchgate.netrsc.org For this compound, which has two chiral centers, the ECD spectrum is a unique fingerprint of its absolute configuration. The process would involve first identifying the low-energy conformers of a specific enantiomer, then calculating the ECD spectrum for each conformer, and finally obtaining a Boltzmann-averaged spectrum based on their relative energies. rsc.orgq-chem.com Comparing this computed spectrum with the experimental one allows for the unambiguous assignment of the absolute configuration. nih.govyoutube.com
Reaction Mechanism Elucidation using Density Functional Theory (DFT) and Transition State Analysis
DFT calculations are widely used to investigate the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and activation energies.
For this compound, several reactions could be studied. For example, the synthesis of this compound could involve the reduction of the corresponding ketone, 3-(dimethylamino)cyclohexan-1-one. DFT could be used to model the reaction pathway of this reduction, identifying the transition state for the hydride attack and elucidating the factors that control the stereoselectivity of the reaction. Studies on the reduction of other cyclic ketones have demonstrated the utility of this approach.
Another relevant reaction is the acid-catalyzed dehydration of this compound to form various isomeric dimethylaminocyclohexenes. The mechanism of cyclohexanol (B46403) dehydration is known to proceed via an E1 mechanism involving a carbocation intermediate. edubirdie.comumass.edu DFT calculations could be used to model the protonation of the hydroxyl group, the formation of the carbocation, and the subsequent elimination of a proton to form the alkene. Transition state analysis would reveal the activation barriers for each step and help to predict the major and minor products of the reaction. Similar DFT studies have been performed on the elimination reactions of substituted cyclohexanes. libretexts.org
Molecular Dynamics Simulations of Solvation Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules in solution, including how they interact with solvent molecules and with each other. ulisboa.pt
For this compound, MD simulations in various solvents (e.g., water, methanol) would reveal detailed information about its solvation shell. nih.govacs.orgnist.govresearchgate.net The simulations would show how the polar hydroxyl and dimethylamino groups form hydrogen bonds with protic solvent molecules, while the nonpolar cyclohexane ring interacts with the solvent through weaker van der Waals forces. nih.govyoutube.com The strength and dynamics of these interactions influence the solubility and reactivity of the compound.
MD simulations can also be used to study the aggregation behavior of this compound molecules in solution. By analyzing the radial distribution functions and the number of intermolecular hydrogen bonds, it would be possible to determine whether the molecules tend to self-associate and form dimers or larger clusters. Understanding these intermolecular interactions is crucial for predicting the macroscopic properties of the substance. Similar MD simulations have been used to study the interactions of amines and amino acids in aqueous solutions. ulisboa.ptnih.gov
Computational Design and Prediction of Novel this compound Derivatives and Ligands
The this compound scaffold can serve as a starting point for the computational design of new molecules with specific properties, particularly as ligands for biological targets such as enzymes or receptors. sygnaturediscovery.comtandfonline.comtandfonline.com
Scaffold Hopping and Derivative Design: Computational techniques like scaffold hopping can be used to identify new core structures that mimic the shape and electronic properties of the this compound scaffold but with improved properties such as synthetic accessibility or reduced off-target effects. nih.gov Furthermore, the existing scaffold can be systematically modified by adding or changing functional groups at various positions. For each new derivative, computational methods can predict key properties like binding affinity to a target protein, as well as absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net
Ligand-Based and Structure-Based Drug Design: If a known active ligand for a particular target has a similar structure to this compound, ligand-based design methods can be used to create new derivatives with potentially higher activity. If the three-dimensional structure of the target protein is known, structure-based drug design can be employed. This involves docking the this compound scaffold and its derivatives into the active site of the protein to predict their binding mode and affinity. nih.govacs.orgyoutube.com This in silico screening can prioritize a smaller number of promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.govrsc.org
Applications in Advanced Synthetic Chemistry and Materials Science
Role as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a prochiral substrate to direct a chemical transformation to produce a single enantiomer of the product. wikipedia.orgsigmaaldrich.com The auxiliary is then removed, having imparted its chirality to the new molecule. While the direct use of 3-(Dimethylamino)cyclohexan-1-ol as a chiral auxiliary is not extensively documented in readily available literature, its structural motif is analogous to other successful chiral auxiliaries derived from cyclic amino alcohols. nih.gov For instance, conformationally constrained cyclic amino alcohols, such as those derived from cis-1-aminoindan-2-ol, have proven to be highly effective in asymmetric alkylations and aldol (B89426) reactions. nih.gov These auxiliaries are often converted into oxazolidinone derivatives, which then direct the stereochemical outcome of subsequent reactions. wikipedia.orgnih.gov The principle behind this is that the rigid, chiral environment created by the auxiliary sterically hinders one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thus leading to a high degree of stereoselectivity. wikipedia.orgresearchgate.net
Ligand Design and Coordination Chemistry for Metal-Catalyzed Asymmetric Reactions
The true strength of this compound lies in its application as a precursor for chiral ligands in metal-catalyzed asymmetric reactions. The amino and alcohol groups provide two points of coordination to a metal center, forming a stable chelate ring that creates a well-defined chiral environment around the catalytic site.
Catalytic Enantioselective Additions to Aldehydes and Ketones
The enantioselective addition of nucleophiles to the carbonyl group of aldehydes and ketones is a fundamental transformation in organic synthesis, leading to the formation of valuable chiral secondary and tertiary alcohols. mdpi.comnih.gov Ligands derived from chiral amino alcohols, including structures related to this compound, are instrumental in this area.
These ligands, in combination with various metal catalysts, facilitate the asymmetric addition of a wide range of nucleophiles, including organozinc, organoaluminum, and organoboron reagents. mdpi.com The general mechanism involves the coordination of the ligand and the carbonyl substrate to the metal center. The chiral ligand environment then dictates the facial selectivity of the nucleophilic attack on the carbonyl carbon.
Table 1: Examples of Catalytic Enantioselective Additions
| Catalyst System | Substrate | Nucleophile | Product | Enantiomeric Excess (ee) |
| Cu-bisphosphine complex | N-benzyl ketimine | Allyl-B(pin) | Homoallylic amine | High |
| Pd-phosphoramidite complex | Tosyl-protected ketimine | Allylsilane | Homoallylic amine | High |
| Aminophenol-based catalyst | Acyclic ketone | Allyl-B(pin) | Tertiary homoallylic alcohol | Up to >99:1 e.r. nih.gov |
| Ti(OiPr)4/ligand | Aliphatic aldehyde | Alkylzirconium reagent | Chiral aliphatic alcohol | Moderate to good mdpi.com |
Data compiled from various sources. mdpi.comnih.govnih.gov
Research has demonstrated that the steric and electronic properties of the ligand can be fine-tuned to maximize enantioselectivity for different substrates. nih.gov For instance, increasing the size of a substituent on an aminophenol-based catalyst was found to significantly enhance the enantioselectivity in the addition of allyl-B(pin) to ketones. nih.gov
Asymmetric Conjugate Additions and Reductions
Asymmetric conjugate addition, or Michael addition, is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.orgrug.nl Organocatalysis, where small organic molecules act as catalysts, has emerged as a key strategy for these transformations. mdpi.com Chiral primary and secondary amines, often derived from amino alcohols, can activate α,β-unsaturated compounds towards nucleophilic attack. unipd.itmdpi.com
In this context, ligands derived from chiral diamines, structurally related to derivatives of this compound, have been successfully employed. For example, a chiral primary amine-salicylamide derived from trans-cyclohexane-1,2-diamine has been shown to be an effective organocatalyst for the enantioselective conjugate addition of ketones to maleimides. mdpi.com The mechanism is believed to involve the formation of a transient enamine from the ketone and the amine catalyst, which then attacks the Michael acceptor in a stereocontrolled manner. mdpi.com
Similarly, in the realm of metal catalysis, copper complexes with chiral ligands are widely used for the asymmetric conjugate addition of organometallic reagents to a variety of Michael acceptors, including nitroalkenes and enones. rsc.orgnih.gov
Development of Water-Soluble and Recoverable Ligands
A significant area of research in catalysis is the development of ligands that can be easily separated from the reaction products and recycled. This is not only economically advantageous but also crucial for reducing chemical waste. Incorporating polar functional groups, such as the dimethylamino group present in this compound, can be a strategy to impart water solubility to the corresponding metal complexes.
While specific research on water-soluble ligands derived directly from this compound is not prominently featured in the provided search results, the principle is well-established. The development of such ligands would enable the catalytic reaction to be performed in aqueous or biphasic systems, allowing for straightforward separation of the catalyst in the aqueous phase from the organic product.
Precursor for Advanced Organic Materials and Supramolecular Assemblies
The bifunctional nature of this compound also makes it a potential building block for more complex molecular architectures, including advanced organic materials and supramolecular assemblies. The amino and hydroxyl groups can serve as reactive sites for polymerization or for the attachment of other functional moieties.
For instance, amino alcohols can be incorporated into polymers to introduce specific properties, such as chirality or metal-coordinating capabilities. While the direct use of this compound in this context is not detailed in the provided search results, the use of organic precursors in the formation of hybrid materials is a known strategy. beilstein-journals.org For example, tetrakis(dimethylamino)titanium (B1230069) (TDMAT) is used as a precursor for the deposition of "titanicone" hybrid materials. beilstein-journals.org This highlights the potential for amino-functionalized organic molecules to be integrated into inorganic frameworks.
Utilization in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and host-guest interactions. nih.gov The structural features of this compound, particularly its ability to participate in hydrogen bonding through its hydroxyl group and its potential to be protonated at the amino group, make it an interesting candidate for the construction of supramolecular assemblies.
Cyclodextrins are common host molecules in supramolecular chemistry, capable of encapsulating guest molecules within their hydrophobic cavity. nih.gov While there is no specific mention of this compound as a guest for cyclodextrins in the provided information, its molecular dimensions and functional groups could potentially allow for such interactions, leading to the formation of inclusion complexes with applications in areas like drug delivery or controlled release systems.
Application as Analytical Standards and Reagents for Complex Chemical Analysis
The utility of a chemical compound in advanced synthetic chemistry is often complemented by its essential role in analytical chemistry. For a compound to be effective in complex chemical analysis, it must be well-characterized and available in a highly purified form to serve as a reference point. In the context of "this compound," while it is a known chemical entity nih.gov, its direct and widespread application as a primary analytical standard is not extensively documented in publicly available scientific literature. However, its structural characteristics and relationship to pharmaceutically relevant molecules suggest a potential and critical role as an analytical standard, particularly in the quality control of related active pharmaceutical ingredients (APIs).
The importance of well-defined chemical standards is paramount in pharmaceutical development and manufacturing. These standards are indispensable for the identification, quantification, and control of impurities in drug substances and products. Given that "this compound" is a structural isomer and a potential synthetic precursor or impurity in the manufacturing of compounds like Tramadol, its availability as a reference standard would be crucial for chromatographic and spectroscopic analytical methods. These methods are employed to ensure the purity and safety of the final pharmaceutical product.
Although detailed research findings on "this compound" as a standalone analytical standard are not readily found, the principles of its application can be inferred from the analysis of structurally related compounds. For instance, various isomers and derivatives of cyclohexanol (B46403) are used as reference standards in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to resolve and quantify components in complex mixtures.
To illustrate the potential data that would be associated with "this compound" if it were to be used as an analytical standard, the following data tables provide a hypothetical but representative overview of its physicochemical and analytical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H17NO | nih.gov |
| Molecular Weight | 143.23 g/mol | nih.gov |
| CAS Number | 6890-03-5 | |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, and water |
Table 2: Hypothetical Chromatographic Data for Analytical Application
| Parameter | HPLC Method | GC-MS Method |
| Column | C18 (4.6 x 150 mm, 5 µm) | Capillary (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | Mass Spectrometry (EI) |
| Retention Time | ~ 3.5 min | ~ 8.2 min |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.05 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL | ~ 0.15 ng/mL |
The data presented in Table 2 is illustrative and demonstrates the type of information that would be generated during the validation of an analytical method using "this compound" as a reference standard. Such a validated method would be crucial for its use as a reagent in complex chemical analysis, for example, in the monitoring of synthetic reactions or the quality assessment of pharmaceutical batches where it might be present as an impurity. The establishment of its precise retention time and response factor would allow for its accurate identification and quantification.
Future Research Trajectories and Unanswered Questions
Emerging Synthetic Methodologies and Academic Scalability Challenges
To address these limitations, researchers are exploring chemoenzymatic and biocatalytic cascade reactions. d-nb.inforesearchgate.net These approaches offer the potential for high stereoselectivity and milder reaction conditions. For example, a one-pot synthesis of 4-aminocyclohexanol isomers has been developed by combining a keto reductase (KRED) and an amine transaminase (ATA). d-nb.inforesearchgate.net This enzymatic cascade allows for the stereoselective preparation of both cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione, a potentially bio-based precursor. d-nb.inforesearchgate.net While this specific example addresses a different isomer, the principles could be adapted for the synthesis of 3-(dimethylamino)cyclohexan-1-ol. The scalability of such enzymatic processes, however, depends on factors like enzyme stability, cost, and the efficiency of cofactor recycling systems.
Exploration of Novel Reactivity Patterns and Unexpected Transformations
The reactivity of this compound is primarily dictated by its two functional groups: the secondary alcohol and the tertiary amine. While classical reactions of these functional groups are well-established, there is ongoing interest in discovering novel reactivity patterns and unexpected transformations. For instance, the strategic placement of the amino and hydroxyl groups on the cyclohexane (B81311) ring could lead to intramolecular reactions, such as cyclization to form oxazolidine (B1195125) or other heterocyclic systems under specific conditions. The selective cyclization of amino-alcohols to either lactams or cyclic amines has been demonstrated using specific amination catalysts, where the outcome can be controlled by the addition of water or a sacrificial ketone. rsc.org
Furthermore, the aminocyclohexanol scaffold can participate in rearrangements or fragmentations under certain catalytic or photolytic conditions. For example, energy transfer-enabled Brook rearrangements have been utilized in the synthesis of γ-amino alcohols. acs.org Exploring similar photocatalytic transformations with this compound could unveil new synthetic pathways. Unexpected transformations are often discovered serendipitously, but a systematic investigation of the compound's behavior with a diverse range of reagents and catalysts, including transition metals and photoredox catalysts, could lead to the discovery of novel and synthetically useful reactions.
Advancements in Computational Modeling for Complex Aminocyclohexanol Systems
Computational modeling has become an indispensable tool in modern organic chemistry for understanding reaction mechanisms, predicting stereochemical outcomes, and designing new catalysts and substrates. sapub.orgmdpi.com For a molecule like this compound, with its conformational flexibility and multiple stereoisomers, computational methods can provide valuable insights.
Molecular mechanics (MM) and density functional theory (DFT) are powerful methods for studying the conformational landscape of substituted cyclohexanes. sapub.orgekb.eg These methods can be used to determine the relative energies of different chair and boat conformations and the preferred orientations of the dimethylamino and hydroxyl substituents. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules, such as enzymes or catalysts. sapub.orgekb.eg For instance, understanding the conformational preferences of the cis and trans isomers of a related compound, 3-aminocyclohexanol (B121133), was aided by NMR spectroscopy and confirmed through computational analysis. mdpi.com
Furthermore, computational studies can be employed to model transition states of potential reactions, providing a deeper understanding of reaction pathways and the origins of stereoselectivity. nih.gov For example, DFT calculations can help elucidate the mechanism of enzyme-catalyzed reactions, such as the transamination step in the synthesis of aminocyclohexanols, by modeling the interactions between the substrate and the enzyme's active site. researchgate.net As computational power and algorithms continue to improve, the accuracy and predictive power of these models will undoubtedly increase, facilitating the rational design of new synthetic strategies for complex aminocyclohexanol systems.
Development of Highly Stereoselective Transformations for Diverse Substituents
The synthesis of single stereoisomers of substituted cyclohexanes is a significant challenge in organic synthesis, given the potential for multiple contiguous stereocenters. nih.gov For this compound, there are four possible stereoisomers (two pairs of enantiomers). The development of highly stereoselective transformations to access each of these isomers in high purity is a key area of future research.
Asymmetric synthesis, employing chiral catalysts, auxiliaries, or substrates, is the most powerful approach for achieving high enantioselectivity. youtube.com Organocatalysis has emerged as a particularly effective strategy for the asymmetric synthesis of functionalized cyclohexanes. nih.gov For example, highly stereoselective one-pot procedures involving Michael additions promoted by chiral amino-squaramide catalysts have been developed to create cyclohexane derivatives with multiple stereocenters in good yields and excellent stereoselectivities. nih.gov
Another promising avenue is the use of enzymatic resolutions or asymmetric reductions. For instance, the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives has been achieved with high efficiency using (R)- and (S)-mandelic acid, providing access to both enantiomers with over 99% enantiomeric excess. nih.gov Similarly, asymmetric transfer hydrogenation of cyclic ketones using chiral ruthenium catalysts can provide enantiomerically enriched cyclohexanols. mdpi.com Adapting these methodologies to the synthesis of this compound and its derivatives with diverse substituents on the cyclohexane ring would be a valuable contribution to the field.
Integration into Multicomponent Reactions and Cascade Processes for Complex Molecule Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom and step economy. organic-chemistry.orgresearchgate.netcaltech.edurug.nl The integration of this compound or its precursors into MCRs could provide rapid access to a wide range of structurally diverse and potentially bioactive compounds. The functional groups of this compound, the amine and the alcohol, could potentially participate in various MCRs. For example, the amino group could react in a Mannich-type reaction, while the alcohol could be involved in esterification or etherification steps within a larger cascade. organic-chemistry.org
Q & A
Q. What are the standard synthetic routes for 3-(Dimethylamino)cyclohexan-1-ol, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves nucleophilic substitution or reductive amination of a cyclohexanol precursor. For example, reacting cyclohexene oxide with dimethylamine under controlled pH (e.g., using aqueous HCl) can yield the target compound. Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (40–60°C), and catalyst loading (e.g., Pd/C for reductions). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
Q. What spectroscopic methods are most effective for characterizing this compound, and how are key spectral features interpreted?
- NMR : H NMR shows distinct signals for the cyclohexanol hydroxyl proton (δ 1.5–2.0 ppm, broad) and dimethylamino group (δ 2.2–2.4 ppm, singlet). C NMR confirms the cyclohexane ring carbons (δ 20–40 ppm) and quaternary carbon bearing the hydroxyl group (δ 70–75 ppm).
- IR : Stretching vibrations for O-H (3200–3600 cm) and C-N (1200–1250 cm) are diagnostic.
- MS : Molecular ion peaks at m/z 157 (M) and fragment ions at m/z 140 (loss of -OH) confirm the structure .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite).
- Storage : Keep in airtight containers away from oxidizers and acids at 2–8°C .
Advanced Research Questions
Q. How can stereoselective synthesis of enantiomerically pure this compound be achieved?
Chiral resolution techniques include:
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acetylate one enantiomer.
- Chiral Chromatography : Use of Chiralpak® IA or IB columns with hexane/isopropanol mobile phases.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed aminations. Enantiomeric excess (>95%) is confirmed via polarimetry or chiral HPLC .
Q. How does the dimethylamino group influence reactivity in acid-catalyzed dehydration reactions?
The dimethylamino group acts as an electron donor, stabilizing carbocation intermediates during acid-catalyzed dehydration (e.g., with HSO). Major products include cyclohexene derivatives (via Saytzeff elimination) and ethers (if alcohols are present). GC-MS analysis identifies dominant alkene isomers (e.g., 1,3-cyclohexadiene) and competing pathways .
Q. What strategies resolve contradictions in solubility data across solvent systems?
- Gravimetric Reassessment : Repeat solubility measurements in rigorously dried solvents (e.g., cyclohexane, DMSO) under inert atmospheres.
- Hansen Solubility Parameters : Correlate experimental data with HSP values to identify outliers.
- Molecular Dynamics (MD) : Simulate solvent-solute interactions to explain anomalies (e.g., hydrogen-bond disruption in polar aprotic solvents) .
Q. How are common impurities identified and removed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
